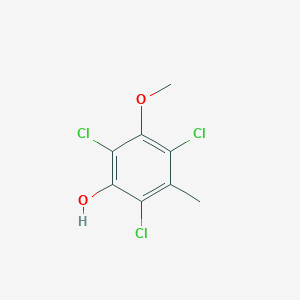

2,4,6-Trichloro-3-methoxy-5-methylphenol

Beschreibung

2,4,6-Trichloro-3-methoxy-5-methylphenol (molecular formula: C₈H₇Cl₃O₂, molecular weight: 241.5 g/mol) is a trisubstituted phenolic compound characterized by chlorine atoms at positions 2, 4, and 6, a methoxy group at position 3, and a methyl group at position 5 . It is isolated from natural sources such as Lilium maximowiczii and exhibits notable biological activity, particularly as a competitive inhibitor of organic anion transporter 3 (OAT3) with an IC₅₀ of 3.93 µM . Its lipophilicity (LogP = 4.03) suggests favorable membrane permeability, which may enhance its pharmacokinetic properties .

Eigenschaften

CAS-Nummer |

110605-31-7 |

|---|---|

Molekularformel |

C8H7Cl3O2 |

Molekulargewicht |

241.5 g/mol |

IUPAC-Name |

2,4,6-trichloro-3-methoxy-5-methylphenol |

InChI |

InChI=1S/C8H7Cl3O2/c1-3-4(9)7(12)6(11)8(13-2)5(3)10/h12H,1-2H3 |

InChI-Schlüssel |

RAJAPXXMSSDPFO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=C(C(=C1Cl)OC)Cl)O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trichloro-3-methoxy-5-methylphenol typically involves the chlorination of 3-methoxy-5-methylphenol. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where chlorine atoms replace hydrogen atoms on the benzene ring.

Industrial Production Methods

In industrial settings, the production of 2,4,6-Trichloro-3-methoxy-5-methylphenol is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same chlorination reaction but is optimized for large-scale production with enhanced safety measures and waste management protocols.

Analyse Chemischer Reaktionen

Types of Reactions

2,4,6-Trichloro-3-methoxy-5-methylphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated phenols.

Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used under basic conditions.

Major Products

Oxidation: Formation of trichloroquinone derivatives.

Reduction: Formation of dichloro or monochloro phenols.

Substitution: Formation of substituted phenols with various functional groups.

Wissenschaftliche Forschungsanwendungen

2,4,6-Trichloro-3-methoxy-5-methylphenol has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.

Biology: Studied for its antimicrobial properties and effects on microbial growth.

Medicine: Investigated for potential use in antiseptics and disinfectants.

Industry: Utilized in the formulation of preservatives for various products, including cosmetics and pharmaceuticals.

Wirkmechanismus

The antimicrobial activity of 2,4,6-Trichloro-3-methoxy-5-methylphenol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, causing increased permeability and leakage of cellular contents, leading to cell death. It also inhibits key enzymes involved in microbial metabolism, further contributing to its antimicrobial effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Variations in Chlorinated Phenols

2,4,6-Trichloro-3-ethyl-5-methylphenol

- Structure : Ethyl group at position 3 instead of methoxy (C₉H₉Cl₃O, molecular weight: 239.5 g/mol) .

- No IC₅₀ data for OAT3 inhibition is available, but structural differences suggest altered binding affinity.

Non-Chlorinated Phenolic Analogues

- Examples: 5-Methylfurfural (LogP = 1.13): Less lipophilic, indicating reduced membrane permeability compared to 2,4,6-Trichloro-3-methoxy-5-methylphenol . Curcumadiol (LogP = 2.56): Intermediate lipophilicity but lacks chlorine substituents, likely diminishing electronegativity and target binding .

Trisubstituted Phenols with Aromatic Substituents

highlights synthetic trisubstituted phenols with aryl groups (e.g., 3,5-Bis(4-methoxyphenyl)-2-phenylphenol). Key distinctions include:

- Electronic Effects: Methoxyphenyl groups donate electrons via resonance, contrasting with the electron-withdrawing chlorine atoms in 2,4,6-Trichloro-3-methoxy-5-methylphenol. This difference may influence reactivity and interaction with biological targets.

- Physical Properties : Melting points of synthetic analogues (e.g., 173.5–175.8°C for compound 9d) suggest higher crystallinity compared to the chlorinated compound, which may exist as an oil or low-melting solid .

Table 1: Comparative Data for Selected Phenolic Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.